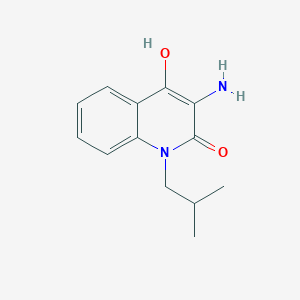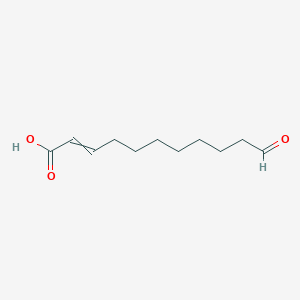
11-Oxoundec-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Oxoundec-2-enoic acid is a long-chain fatty acid with a unique structure that includes a keto group at the 11th position and a double bond at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxoundec-2-enoic acid can be achieved through several methods. One common approach involves the Wittig reaction, which allows for the formation of the double bond at the 2nd position . The reaction typically involves the use of a phosphonium ylide and an aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
11-Oxoundec-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The keto group at the 11th position can be further oxidized to form carboxylic acids.
Reduction: The double bond at the 2nd position can be reduced to form saturated fatty acids.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of substituted fatty acids with various functional groups.
Applications De Recherche Scientifique
11-Oxoundec-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential antimicrobial agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 11-Oxoundec-2-enoic acid involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecylenic acid: Another long-chain fatty acid with antifungal properties.
Oleic acid: A monounsaturated fatty acid with anti-inflammatory and anticancer properties.
Erucic acid: A long-chain fatty acid with industrial applications.
Uniqueness
11-Oxoundec-2-enoic acid is unique due to its specific structural features, such as the keto group at the 11th position and the double bond at the 2nd position. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
143223-12-5 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
11-oxoundec-2-enoic acid |
InChI |
InChI=1S/C11H18O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h7,9-10H,1-6,8H2,(H,13,14) |
Clé InChI |
FWIKEUUKDQPWLV-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC=CC(=O)O)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



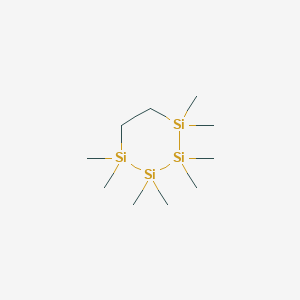
![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
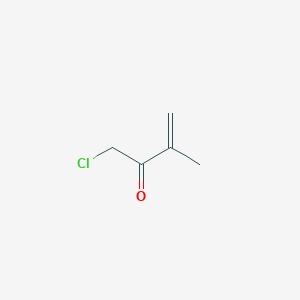
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)

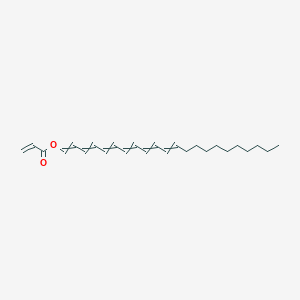
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)
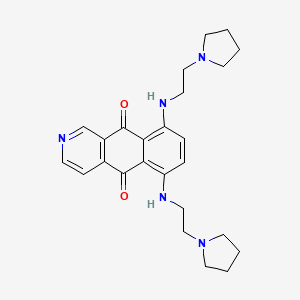
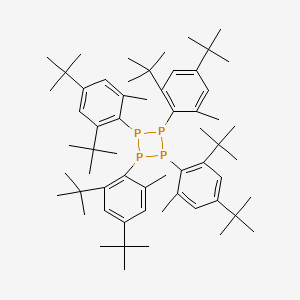

silane](/img/structure/B12561348.png)
